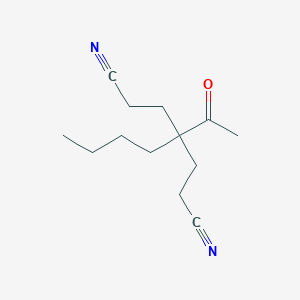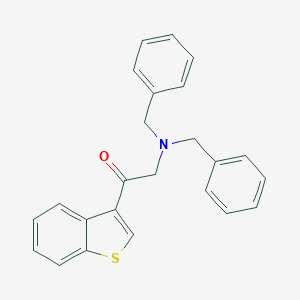![molecular formula C11H11N3O2S2 B274510 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B274510.png)
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, also known as PDTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and promote neuronal survival. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. It has also been shown to enhance plant growth and improve crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound can be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of this compound as a plant growth regulator and crop enhancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as material science and environmental remediation.
Synthesemethoden
The synthesis of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2-phenyl-1,3-dioxolane-4-thione with thiosemicarbazide in the presence of ammonium hydroxide and ethanol. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of plant enzymes and promote the uptake of essential nutrients such as nitrogen and phosphorus.
In material science, this compound has been investigated for its potential use as a corrosion inhibitor and as a component in the synthesis of metal-organic frameworks.
Eigenschaften
Molekularformel |
C11H11N3O2S2 |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
5-[(2-phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O2S2/c12-9-13-14-10(17-9)18-11(15-6-7-16-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13) |
InChI-Schlüssel |
AGOXIMWRJSFCSL-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N |
Kanonische SMILES |
C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)


![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)




![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)